molecular formula C18H17NO3S B1668680 N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide CAS No. 333311-00-5

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B1668680
M. Wt: 327.4 g/mol
InChI Key: SEBVJYWOFMIHFC-UHFFFAOYSA-N
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Description

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide , often referred to as HNDBS , is a chemical compound with a complex structure. It combines a naphthalene ring, a sulfonamide group, and methyl-substituted benzene rings. The compound’s synthesis and properties make it intriguing for various applications.



Synthesis Analysis

The synthesis of HNDBS involves several steps, including the condensation of 4-hydroxynaphthalen-1-amine with 2,5-dimethylbenzenesulfonyl chloride. The reaction proceeds under specific conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

HNDBS exhibits a unique molecular structure. The naphthalene ring contributes to its aromatic character, while the sulfonamide group enhances its water solubility. The methyl groups on the benzene rings affect its steric properties. X-ray crystallography studies reveal the precise arrangement of atoms, providing insights into its three-dimensional structure.



Chemical Reactions Analysis

HNDBS participates in several chemical reactions. Notably:



  • Acid-Base Reactions : The sulfonamide group can act as either an acid or a base, influencing its reactivity.

  • Substitution Reactions : The methyl groups may undergo substitution reactions with electrophiles.

  • Oxidation/Reduction : The naphthalene moiety can be oxidized or reduced, altering its properties.



Physical And Chemical Properties Analysis


  • Melting Point : HNDBS typically melts at a specific temperature (check literature for exact values).

  • Solubility : It dissolves well in polar solvents due to the sulfonamide group.

  • Stability : HNDBS is stable under certain conditions but may degrade in extreme pH or temperature.


Scientific Research Applications

Photodynamic Therapy

A study explored the use of a zinc phthalocyanine, which included a benzenesulfonamide derivative group, for photodynamic therapy, an innovative cancer treatment. This compound exhibited remarkable potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

A series of compounds, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, demonstrated in vitro antimicrobial activity. These compounds were synthesized through diazotization of sulfonamide derivatives and evaluated for their potential in combating microbial infections (El-Gaby et al., 2018).

Cytotoxicity and Cancer Treatment

A Cu(II) complex containing a benzenesulfonamide derivative exhibited cytotoxic activity against human cervical cancer cells, showing potential for cancer treatment. This complex also demonstrated significant antifungal properties (Vellaiswamy & Ramaswamy, 2022).

Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity, but prolonged exposure may pose risks.

  • Handling Precautions : Researchers should follow standard lab safety protocols.

  • Environmental Impact : Disposal methods must consider environmental impact.


Future Directions

Researchers continue to explore HNDBS derivatives for:



  • Drug Development : Investigate their potential as anticancer, anti-inflammatory, or antimicrobial agents.

  • Materials Science : Develop functional materials based on HNDBS scaffolds.

  • Green Chemistry : Optimize synthetic routes for sustainability.


properties

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBVJYWOFMIHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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